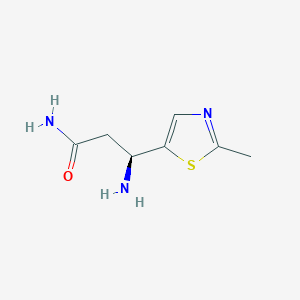![molecular formula C11H19BrO B13303564 [(2-Bromocyclopentyl)oxy]cyclohexane](/img/structure/B13303564.png)
[(2-Bromocyclopentyl)oxy]cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Bromocyclopentyl)oxy]cyclohexane is an organic compound with the molecular formula C11H19BrO It consists of a cyclohexane ring bonded to an ether group, which is further connected to a bromocyclopentane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Bromocyclopentyl)oxy]cyclohexane typically involves the reaction of cyclohexanol with 2-bromocyclopentanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate ether linkage, followed by the substitution of the hydroxyl group with a bromine atom. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for higher yields and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
[(2-Bromocyclopentyl)oxy]cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding cyclopentyl ether.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiourea in polar solvents like water or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of cyclopentyl ethers with various functional groups.
Oxidation: Production of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of cyclopentyl ether.
Aplicaciones Científicas De Investigación
[(2-Bromocyclopentyl)oxy]cyclohexane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and studies involving receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(2-Bromocyclopentyl)oxy]cyclohexane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ether linkage play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
[(2-Bromocyclopentyl)oxy]cyclohexane can be compared with other similar compounds, such as:
Cyclohexylmethanol: Lacks the bromine atom and has different reactivity and applications.
Cyclopentylmethyl ether: Similar ether linkage but without the cyclohexane ring, leading to different chemical properties.
2-Bromocyclopentanol: Contains the bromine atom but lacks the ether linkage, resulting in distinct reactivity.
The uniqueness of this compound lies in its combination of a bromocyclopentane ring and a cyclohexane ring connected through an ether linkage, which imparts specific chemical and biological properties.
Propiedades
Fórmula molecular |
C11H19BrO |
|---|---|
Peso molecular |
247.17 g/mol |
Nombre IUPAC |
(2-bromocyclopentyl)oxycyclohexane |
InChI |
InChI=1S/C11H19BrO/c12-10-7-4-8-11(10)13-9-5-2-1-3-6-9/h9-11H,1-8H2 |
Clave InChI |
LFXSIWFUTAZXIF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2CCCC2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


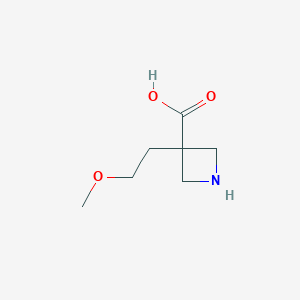


![6-Chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13303506.png)
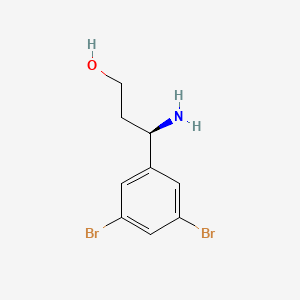

![2-[(Dimethylamino)methylidene]-3-methyl-2,3-dihydro-1H-inden-1-one](/img/structure/B13303515.png)
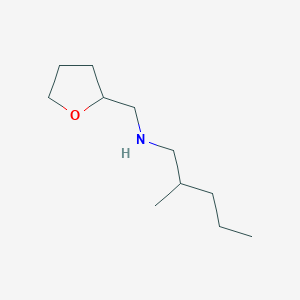
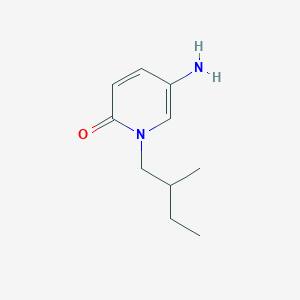
![1-[(Cyclohexyloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B13303536.png)

![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide](/img/structure/B13303568.png)
